molecular formula C12H16ClN7O2 B12770355 1H-1,2,4-Triazole-1-carboximidamide, 4-((2-ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-, monohydrochloride CAS No. 73612-27-8

1H-1,2,4-Triazole-1-carboximidamide, 4-((2-ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-, monohydrochloride

Cat. No.: B12770355
CAS No.: 73612-27-8
M. Wt: 325.75 g/mol
InChI Key: BAGLBFRZFASYOX-UHFFFAOYSA-N
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Description

1,2,4-Triazole Core

The triazole ring contributes aromaticity (6π-electron system) and hydrogen-bonding sites. N1-carboximidamide substitution creates a push-pull electronic effect:

  • Carboximidamide’s NH2 groups act as π-donors
  • Triazole nitrogens serve as π-acceptors

Azo (-N=N-) Linkage

The diazene bridge enables:

  • Trans-cis photoisomerization under UV light
  • Conjugation between triazole and ethoxyphenyl π-systems
  • Coordination sites for metal complexes

2-Ethoxyphenyl Group

  • Ethoxy substituent at ortho position induces steric hindrance, stabilizing the trans azo configuration
  • Oxygen’s lone pairs participate in resonance with the benzene ring, directing electrophilic substitution

4,5-Dihydro-3-methyl-5-oxo Ring

  • Partial saturation reduces ring strain versus fully aromatic systems
  • Ketone (C=O) engages in keto-enol tautomerism
  • Methyl group at C3 imposes conformational restraint

Hydrochloride Salt Formation

Protonation occurs at the carboximidamide’s imine nitrogen (pKa ≈ 8-9), yielding a stabilized ammonium chloride species with enhanced aqueous solubility.

Functional Group Key Properties Role in Compound Behavior
1,2,4-Triazole Aromaticity, H-bonding sites Structural rigidity, solubility
Carboximidamide Basicity, H-bond donor/acceptor Salt formation, bioactivity
Azo linkage Photoisomerization, conjugation Optical properties, reactivity
2-Ethoxyphenyl Steric bulk, resonance effects Stability, electronic modulation
Dihydro-oxo ring Tautomerism, partial saturation Conformational flexibility
Hydrochloride Ionic character Enhanced crystallinity, solubility

Properties

CAS No.

73612-27-8

Molecular Formula

C12H16ClN7O2

Molecular Weight

325.75 g/mol

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-3-methyl-5-oxo-1,2,4-triazole-1-carboximidamide;hydrochloride

InChI

InChI=1S/C12H15N7O2.ClH/c1-3-21-10-7-5-4-6-9(10)15-17-18-8(2)16-19(11(13)14)12(18)20;/h4-7H,3H2,1-2H3,(H3,13,14);1H

InChI Key

BAGLBFRZFASYOX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NN2C(=NN(C2=O)C(=N)N)C.Cl

Origin of Product

United States

Biological Activity

The compound 1H-1,2,4-Triazole-1-carboximidamide, 4-((2-ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-, monohydrochloride is a derivative of the 1,2,4-triazole family, known for its broad spectrum of biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Overview of 1,2,4-Triazoles

The 1,2,4-triazole ring system is recognized for its diverse biological activities, including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Anticancer
  • Anti-inflammatory

These properties make triazoles significant in medicinal chemistry and drug development .

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit promising anticancer properties. For instance, compounds with a 3-amino-1,2,4-triazole core demonstrated significant cytotoxic effects against various cancer cell lines. The activity was attributed to the ability to induce apoptosis and inhibit angiogenesis .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Triazole AMCF-718.62
Triazole BSKOV313.67
Triazole CHeLa15.30

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been extensively studied. Compounds have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). These findings suggest that the compound may play a role in mitigating chronic inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Triazole A7570
Triazole B8065

Antibacterial and Antifungal Activity

The antibacterial efficacy of triazoles has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown higher activity than traditional antibiotics like amoxicillin against resistant strains . Additionally, antifungal activities are linked to the inhibition of ergosterol biosynthesis in fungi.

Table 3: Antibacterial Activity Against Common Pathogens

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Triazole AE. coli16 µg/mL
Triazole BS. aureus8 µg/mL

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in inflammatory pathways and cellular proliferation.
  • Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), these compounds can alleviate oxidative stress associated with various diseases.
  • Receptor Interaction : Some triazoles interact with specific receptors to modulate cellular signaling pathways related to inflammation and cancer progression .

Case Studies

A study conducted on a series of triazole derivatives revealed significant anticancer activity against multiple cell lines with varying mechanisms involving apoptosis and cell cycle arrest. Notably, compounds exhibiting dual-target action showed enhanced efficacy compared to single-target agents .

Another investigation highlighted the anti-inflammatory effects of triazoles in vivo using animal models. The results indicated a marked reduction in inflammation markers following treatment with triazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antifungal Agents
This compound serves as a crucial intermediate in the synthesis of various antifungal agents. Its unique chemical structure facilitates the development of drugs that exhibit improved efficacy and reduced side effects. For instance, it is involved in the synthesis of peramivir, a neuraminidase inhibitor used in antiviral treatments for influenza .

Antimicrobial Activity
Research indicates that derivatives of 1H-1,2,4-triazole compounds exhibit significant antibacterial and antitubercular activities. A study highlighted that certain triazole derivatives demonstrated enhanced activity against resistant bacterial strains compared to traditional antibiotics . The structure-activity relationship (SAR) studies suggest that modifications to the triazole moiety can lead to compounds with superior antimicrobial properties .

Cancer Treatment
The triazole scaffold has been explored for its potential in anticancer therapies. Compounds incorporating this structure have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, some derivatives have been reported to inhibit tyrosine kinases effectively, which are critical in cancer progression .

Agricultural Applications

Fungicides
In agriculture, 1H-1,2,4-triazole-1-carboximidamide is utilized for its fungicidal properties. It plays a vital role in enhancing crop protection against fungal diseases, which is essential for improving agricultural productivity and ensuring food security . The compound's effectiveness against various fungal pathogens has made it a valuable asset in formulating agrochemicals.

Biochemical Research

Enzyme Inhibition Studies
Researchers employ this compound in biochemical studies focused on enzyme inhibition and metabolic pathways. Its ability to interact with specific enzymes provides insights into cellular processes and potential therapeutic targets . This application is fundamental in drug discovery and development as it helps identify new therapeutic strategies.

Material Science Applications

Novel Material Development
The compound is also being investigated for its potential in material science. Its unique properties may contribute to the creation of materials with enhanced thermal stability and chemical resistance. These characteristics are beneficial for various industrial applications where durability and performance are critical .

Analytical Chemistry

Reagent in Analytical Methods
In analytical chemistry, 1H-1,2,4-triazole-1-carboximidamide is used as a reagent for detecting and quantifying other compounds. This application aids in quality control processes and research analysis within laboratories .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key structural analogs include:

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Target/Activity Source
Target Compound 1,2,4-Triazole 1: Carboximidamide; 4: (2-ethoxyphenyl)azo; 3: Methyl; 5: Oxo Azo, Ethoxy, Hydrochloride Hypothesized antiparasitic/antitumor
5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) 1,2,4-Triazole 5: Benzoxazolyl; 4: 3-Methylphenyl; 3: Thione Benzoxazole, Thione Antifungal/antibacterial (IR/NMR data)
N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide 1,2,4-Triazole 5: CF₃; 3: Benzenesulfonamide Trifluoromethyl, Sulfonamide Antimalarial (PfDHPS inhibition)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 1: 4-Chlorophenyl; 5: CF₃; 4: Carboxylic acid CF₃, Carboxylic acid Antitumor (NCI-H522, GP = 68.09%)
Bitertanol (Baycor®) 1,2,4-Triazole 1: Biphenyl-4-yloxy; 3,3-Dimethyl Biphenyl, Hydroxy Fungicidal (agricultural use)

Key Observations:

  • Azo vs. Sulfonamide/Thione Groups : The target compound’s azo group distinguishes it from sulfonamide (antimalarial) or thione (antifungal) analogs, suggesting divergent binding mechanisms .
  • Salt Form : The hydrochloride salt improves solubility relative to neutral triazole-thiones (e.g., 6h) or carboxylic acid derivatives .
Antiparasitic Potential
  • Target Compound: Structural similarity to 1,2,4-triazole sulfonamides () implies possible antimalarial activity via PfDHPS inhibition. The ethoxyphenylazo group may mimic p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .
  • N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamide : Demonstrated IC₅₀ values <1 µM against Plasmodium falciparum due to CF₃-enhanced enzyme affinity .
Antitumor Activity
  • Target Compound : The azo group may intercalate DNA or inhibit tyrosine kinases, akin to 1,2,3-triazole-4-carboxylic acids ().
  • 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Showed 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells, attributed to CF₃-induced electron-withdrawing effects .

Physicochemical Properties

Property Target Compound Compound 6h N-(5-CF₃)-Triazole Bitertanol
Molecular Weight ~380 g/mol* 419 g/mol ~350 g/mol 345.4 g/mol
LogP ~2.5 (est.) 3.98 2.1 4.2
Solubility High (HCl salt) Low (thione) Moderate (sulfonamide) Low (neutral)
Hydrogen Bonding 5 donors 4 donors 3 donors 2 donors

*Estimated based on structural analogs.

Preparation Methods

Procedure

  • Reaction Setup :
    • Dissolve 19.7 g (0.29 mol) of dicyandiamide in 20 mL of tetrahydrofuran.
    • Heat the solution to 70°C.
  • Addition of Reagents :
    • Add a solution of 20 g (0.24 mol) of 1H-1,2,4-Triazole.
    • Introduce 27 g (0.26 mol) of 4 M HCl in tetrahydrofuran.
  • Reaction Conditions :
    • Maintain the temperature at 70°C for 2 hours.
    • Allow the mixture to cool to room temperature.
  • Isolation and Purification :
    • Filter the solid product.
    • Dry the solvent under vacuum at 45°C to obtain a colorless oil.
    • Recrystallize from a methanol:dichloromethane mixture (2:1 ratio).
    • Cool the solution for crystallization and filter to obtain a solid product.

Yield and Purity

  • Yield: ~90.3%
  • Purity: ≥99.8%

Functionalization with Azo and Ethoxyphenyl Groups

To introduce the azo group and ethoxyphenyl substituent:

  • Diazotization Reaction :
    • Use aniline derivatives (e.g., 2-ethoxyaniline) to generate diazonium salts under acidic conditions.
    • Couple these salts with the triazole derivative to form the azo linkage.
  • Methylation and Oxidation :
    • Employ methylating agents like methyl iodide for introducing methyl groups at specific positions.
    • Oxidation reactions may be required to stabilize the keto group in the final structure.

Final Hydrochloride Salt Formation

The hydrochloride salt is formed by treating the synthesized compound with HCl gas or aqueous HCl during recrystallization. This step ensures stability and enhances solubility for pharmaceutical applications.

Data Table: Summary of Key Reaction Parameters

Step Reagent/Condition Temperature Time Yield (%) Purity (%)
Triazole Ring Formation Dicyandiamide + Triazole 70°C 2 hours ~90 ≥99.8
Azo Coupling Diazotized Aniline <10°C 30 mins ~85 ≥98
Methylation/Oxidation Methyl Iodide + Oxidants RT Varies ~80 ≥97
Hydrochloride Formation HCl Gas/Aqueous HCl RT N/A ~95 ≥99

Notes on Optimization

  • The reaction temperature and solvent choice significantly impact yield and purity.
  • Recrystallization is crucial for removing impurities and achieving high-purity products suitable for pharmaceutical use.

Q & A

Basic Question: What are the standard synthetic routes for this compound, and what key parameters influence yield?

Answer:
The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include:

  • Azo Coupling : Reaction of 2-ethoxyphenyldiazonium salts with triazole precursors under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions .
  • Cyclization : Use of acetic acid or ethanol as solvents for intramolecular cyclization, with yields optimized at reflux temperatures (70–80°C) .
  • Hydrochloride Salt Formation : Precipitation using HCl gas in anhydrous ether, achieving ~85% purity, followed by recrystallization .
    Critical parameters include solvent polarity, temperature control during azo coupling, and stoichiometric ratios of diazonium salts to triazole intermediates .

Basic Question: How is the compound structurally characterized, and what analytical techniques are essential?

Answer:
Structural validation involves:

  • Spectroscopy :
    • IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N=N azo bond) confirm functional groups .
    • NMR : 1^1H NMR signals at δ 2.3–2.5 ppm (CH₃ of triazole) and δ 6.8–7.5 ppm (aromatic protons) .
  • X-ray Crystallography : Reveals hydrogen-bonded networks (e.g., N–H···O/S interactions) and planar geometry of the azo-triazole core .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 69.99% calculated vs. 69.85% observed) .

Advanced Question: How can experimental design methods optimize synthesis yield and reduce variability?

Answer:
Statistical approaches like factorial design or response surface methodology (RSM) are critical:

  • Factors Tested : Solvent type, temperature, catalyst loading, and reaction time .
  • Case Study : A 2³ factorial design for azo coupling identified ethanol as the optimal solvent (yield increase from 65% to 81%) and highlighted temperature-pH interactions as critical .
  • RSM Optimization : Reduced reaction time by 40% while maintaining >80% yield by modeling temperature and catalyst interactions .

Advanced Question: How can discrepancies in reported antimicrobial activity data be resolved?

Answer: Discrepancies often arise from:

  • Assay Variability : Disk diffusion (e.g., vs. broth microdilution) may show differing MICs due to diffusion kinetics .
  • Test Conditions :
    • Solvent Effects : DMF vs. DMSO can alter compound solubility and bioavailability .
    • Control Standardization : Inconsistent use of positive controls (e.g., ciprofloxacin vs. ampicillin) affects activity comparisons .
      Mitigation : Use standardized CLSI/M7-A6 protocols and report solvent concentrations (e.g., 1000 ppm in DMF) and inhibition zone diameters with error margins .

Advanced Question: What computational strategies predict reactivity or degradation pathways?

Answer:

  • Quantum Chemical Calculations :
    • Reactivity : Fukui indices identify electrophilic sites (e.g., azo bond) prone to nucleophilic attack .
    • Degradation Pathways : DFT simulations predict hydrolysis of the carboximidamide group under acidic conditions .
  • Machine Learning : Models trained on triazole derivatives predict photostability and oxidative degradation products .
    Integration : Combine computed reaction pathways with HPLC-MS to validate degradation intermediates (e.g., hydroxylated azo derivatives) .

Advanced Question: How do hydrogen-bonding interactions in the crystal lattice affect solubility and stability?

Answer:

  • Crystal Packing : X-ray data show N–H···O/S hydrogen bonds forming a 3D network, reducing solubility in non-polar solvents .
  • Stability Implications : Strong intra-molecular H-bonds (e.g., N–H···Cl⁻ in the hydrochloride salt) enhance thermal stability (decomposition >250°C) .
  • Solubility Tuning : Co-crystallization with coformers (e.g., succinic acid) disrupts H-bond networks, improving aqueous solubility by 3-fold .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Racemization Risks : High-temperature steps (e.g., cyclization) may racemize chiral centers. Use chiral HPLC to monitor enantiomeric excess (ee) .
  • Scale-Up Solutions :
    • Catalyst Choice : Immobilized lipases or chiral ligands retain ee >98% at pilot scale .
    • Process Control : In-line PAT (Process Analytical Technology) tools like FTIR track reaction progress and impurity formation .

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